

# Spectroscopic Profile of 4-Formylbenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Formylbenzoic acid

Cat. No.: B119534

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-formylbenzoic acid** (CAS No: 619-66-9), a key intermediate in the synthesis of various pharmaceuticals, liquid crystals, and polymers.<sup>[1][2][3]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The structural characterization of **4-formylbenzoic acid** is definitively achieved through a combination of spectroscopic techniques. The data presented below is compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).<sup>[1][4]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Formylbenzoic Acid**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Carboxylic Acid (-COOH)	~13.5	Singlet (broad)	-
Aldehyde (-CHO)	~10.14	Singlet	-
Aromatic (Ha)	~8.16	Doublet	~8.0
Aromatic (Hb)	~8.05	Doublet	~8.0

Data sourced from experiments run at approximately 400 MHz in DMSO-d<sub>6</sub>.<sup>[4]</sup> The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and temperature. The two doublets in the aromatic region correspond to the protons on the benzene ring.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Formylbenzoic Acid**

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
Aldehyde Carbonyl (C=O)	~193.0
Carboxylic Acid Carbonyl (C=O)	~167.0
Aromatic C (quaternary, attached to -COOH)	~135.0
Aromatic C (quaternary, attached to -CHO)	~139.0
Aromatic C-H	~130.0, ~129.5

Data corresponds to spectra recorded in DMSO-d<sub>6</sub>.<sup>[1][5]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **4-formylbenzoic acid** shows characteristic absorptions for the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Bands for **4-Formylbenzoic Acid**

Functional Group	Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
Carboxylic Acid O-H	Stretch (broad)	3500 - 2500	Strong, Broad
Aldehyde C-H	Stretch	~2850, ~2750	Medium
Carboxylic Acid C=O	Stretch	~1690	Strong
Aldehyde C=O	Stretch	~1705	Strong
Aromatic C=C	Stretch	~1600, ~1400	Medium-Strong
C-O	Stretch	~1300	Strong

Frequencies can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull).[1][6]  
[7] The broad O-H stretch is typical for a hydrogen-bonded carboxylic acid. The two distinct C=O stretching frequencies for the aldehyde and carboxylic acid may overlap.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For **4-formylbenzoic acid** (molar mass: 150.13 g/mol ), electron ionization (EI) is a common technique.[8][9]

Table 4: Mass Spectrometry Data (Electron Ionization) for **4-Formylbenzoic Acid**

m/z (Mass-to-Charge Ratio)	Assignment	Relative Intensity
150	[M] <sup>+</sup> (Molecular Ion)	High
149	[M-H] <sup>+</sup>	High
121	[M-CHO] <sup>+</sup>	Medium
105	[M-COOH] <sup>+</sup>	Low
93	[M-CHO, -CO] <sup>+</sup>	Medium
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>	Medium

The fragmentation pattern is a key identifier for the compound.[8][9] The molecular ion peak at  $m/z$  150 confirms the molecular weight. The peak at  $m/z$  149, resulting from the loss of a hydrogen atom, is also very prominent.

## Experimental Protocols

The data presented above are obtained through standardized analytical procedures. Below are detailed methodologies for each key experiment.

### NMR Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **4-formylbenzoic acid** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[10]
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is employed to simplify the spectrum. Key parameters include acquisition time, relaxation delay, and number of scans, which are optimized to ensure a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

### Infrared (IR) Spectroscopy

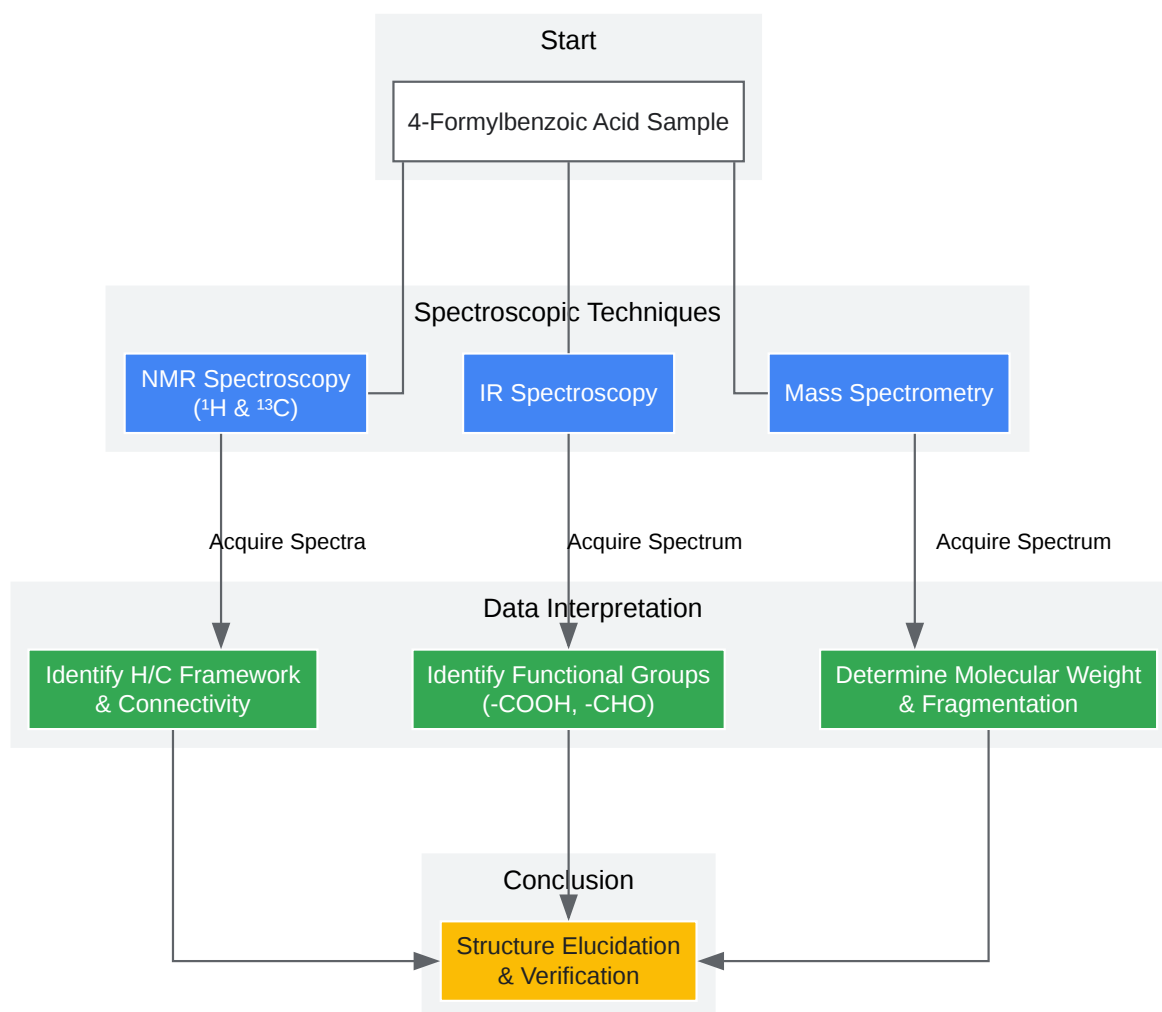
- **Sample Preparation (KBr Pellet Method):** A small amount of **4-formylbenzoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- **Ionization:** In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a positively charged molecular ion and fragment ions.<sup>[8]</sup>
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against  $m/z$ .

## Spectroscopic Analysis Workflow

The logical flow for the characterization of a chemical compound like **4-formylbenzoic acid** using multiple spectroscopic techniques is illustrated below.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **4-formylbenzoic acid**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 3. 对甲酰基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Formylbenzoic acid(619-66-9) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 5. 4-Formylbenzoic acid(619-66-9) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Formylbenzoic acid(619-66-9) IR Spectrum [m.chemicalbook.com]
- 8. 4-Formylbenzoic acid | C<sub>8</sub>H<sub>6</sub>O<sub>3</sub> | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-formyl- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Formylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119534#4-formylbenzoic-acid-spectroscopic-data-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)